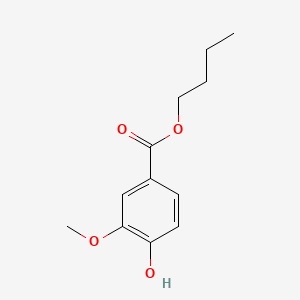
Butyl vanillate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl vanillate, also known as butyl 4-hydroxy-3-methoxybenzoate, is an organic compound with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.2530 g/mol . It is an ester derived from vanillic acid and butanol. This compound is known for its pleasant vanilla-like aroma and is used in various applications, including the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl vanillate can be synthesized through the esterification of vanillic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Butyl vanillate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form vanillic acid.
Reduction: Reduction reactions can convert this compound back to vanillyl alcohol.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Various substituted vanillates depending on the nucleophile used.
Scientific Research Applications
Butyl vanillate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of butyl vanillate involves its interaction with various molecular targets and pathways. As an antioxidant, it can scavenge free radicals and reduce oxidative stress in biological systems. The compound’s phenolic structure allows it to donate hydrogen atoms, neutralizing reactive oxygen species and preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
Methyl vanillate: An ester of vanillic acid and methanol, used in similar applications as butyl vanillate.
Ethyl vanillate: An ester of vanillic acid and ethanol, also used in the fragrance and flavor industries.
Vanillic acid: The parent compound of this compound, known for its antioxidant properties.
Uniqueness
This compound is unique due to its longer alkyl chain compared to methyl and ethyl vanillate, which can influence its volatility and solubility properties. This makes it particularly suitable for specific applications in the fragrance industry where a longer-lasting aroma is desired .
Properties
CAS No. |
5348-74-3 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
butyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-3-4-7-16-12(14)9-5-6-10(13)11(8-9)15-2/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
TUOSEEPBHUCCAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


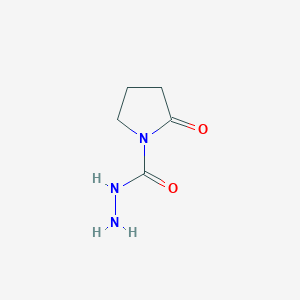

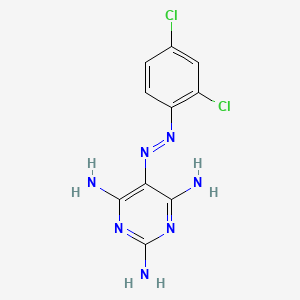

![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
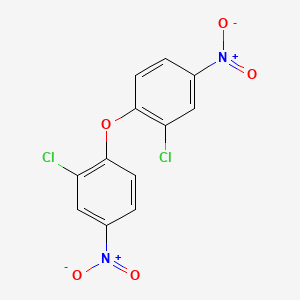
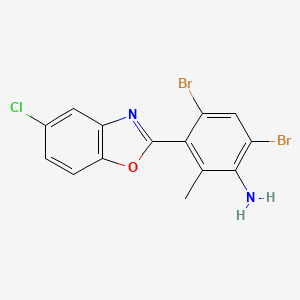
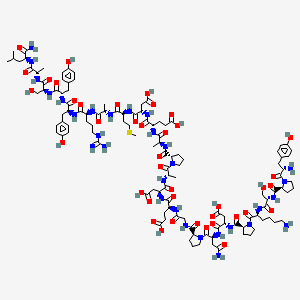
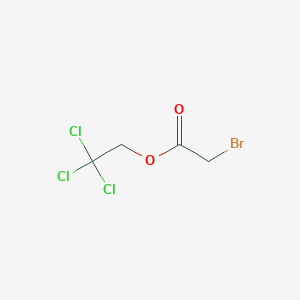
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

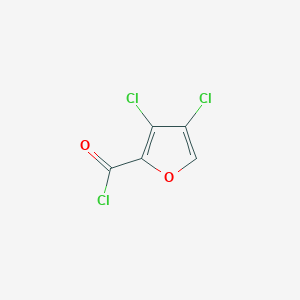
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)
